Synthesis Pathway of 5,6-Methylenedioxy-2-aminoindane (MDAI): A Technical Guide
Synthesis Pathway of 5,6-Methylenedioxy-2-aminoindane (MDAI): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Methylenedioxy-2-aminoindane (MDAI) is a psychoactive substance of the aminoindane class, structurally related to MDMA. Developed in the 1990s by a research team led by David E. Nichols at Purdue University, it has been investigated for its unique pharmacological profile as a selective serotonin (B10506) and norepinephrine (B1679862) releasing agent with reportedly reduced serotonergic neurotoxicity compared to MDMA.[1] This technical guide provides a comprehensive overview of the core synthesis pathway of MDAI, including detailed experimental protocols for key transformations, a summary of quantitative analytical data, and visualizations of the synthetic workflow.
Introduction
MDAI, or 5,6-methylenedioxy-2-aminoindane, emerged from research focused on developing non-neurotoxic analogues of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[1] Its rigid indane structure differentiates it from the more flexible phenethylamine (B48288) backbone of MDMA, leading to a distinct pharmacological profile. This guide details the established synthetic route to MDAI, providing a technical resource for researchers in medicinal chemistry and drug development.
Synthesis Pathway Overview
The most commonly cited synthesis of MDAI commences with 3-(3,4-methylenedioxyphenyl)propionic acid.[1][2] The pathway involves a three-step sequence:
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Intramolecular Friedel-Crafts Acylation: The starting propiophenic acid is first converted to its corresponding acid chloride, which then undergoes an intramolecular cyclization to yield the key intermediate, 5,6-methylenedioxy-1-indanone (B1347314).
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Oximation: The 1-indanone (B140024) is then reacted with an oximating agent, such as amyl nitrite (B80452), to form 2-(hydroxyimino)-5,6-methylenedioxy-1-indanone.
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Reduction: Finally, the hydroxyimino ketone (oxime) is reduced to the target primary amine, 5,6-methylenedioxy-2-aminoindane.
The following sections provide detailed experimental protocols for each of these key transformations.
Experimental Protocols
While the original synthesis by Nichols et al. is frequently referenced, detailed experimental procedures with specific yields are not always reported in secondary literature.[3] The following protocols are based on established chemical transformations analogous to those in the MDAI synthesis.
Step 1: Synthesis of 5,6-Methylenedioxy-1-indanone
This step involves the conversion of 3-(3,4-methylenedioxyphenyl)propionic acid to its acid chloride, followed by an intramolecular Friedel-Crafts acylation.
Protocol:
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Acid Chloride Formation: To a solution of 3-(3,4-methylenedioxyphenyl)propionic acid in a dry, inert solvent such as dichloromethane (B109758), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases. Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude acid chloride.
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Intramolecular Cyclization: Dissolve the crude acid chloride in a suitable solvent for Friedel-Crafts reactions (e.g., dichloromethane or nitrobenzene). Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride, portion-wise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5,6-methylenedioxy-1-indanone can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-(hydroxyimino)-5,6-methylenedioxy-1-indanone
This step involves the oximation of the ketone functionality of the 1-indanone intermediate.
Protocol:
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Reaction Setup: Dissolve 5,6-methylenedioxy-1-indanone in a suitable alcohol, such as methanol. Add a source of acid, typically hydrochloric acid.
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Oximation: To the stirred solution, add amyl nitrite dropwise at a controlled temperature (e.g., room temperature). The reaction progress can be monitored by the formation of a precipitate or by TLC.
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Isolation and Purification: After the reaction is complete, the resulting precipitate of 2-(hydroxyimino)-5,6-methylenedioxy-1-indanone can be collected by filtration. Wash the solid with a cold solvent to remove impurities. The product can be further purified by recrystallization if necessary.
Step 3: Synthesis of 5,6-Methylenedioxy-2-aminoindane (MDAI)
The final step is the reduction of the oxime to the corresponding primary amine. Catalytic hydrogenation is a common method for this transformation.
Protocol:
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Hydrogenation: In a hydrogenation vessel, dissolve 2-(hydroxyimino)-5,6-methylenedioxy-1-indanone in a suitable solvent, such as glacial acetic acid. Add a catalytic amount of a hydrogenation catalyst, for example, palladium on carbon (Pd/C). A catalytic amount of sulfuric acid may also be added.[1]
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Reaction: Pressurize the vessel with hydrogen gas and stir the mixture vigorously. The reaction is typically run at room temperature or with gentle heating until the uptake of hydrogen ceases.
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Work-up and Isolation: After the reaction is complete, filter the mixture to remove the catalyst. The solvent is then removed under reduced pressure. The residue is dissolved in water and basified with a suitable base (e.g., sodium hydroxide) to precipitate the free base of MDAI.
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Purification and Salt Formation: The crude MDAI freebase can be extracted into an organic solvent, dried, and the solvent evaporated. For purification and stability, the freebase is often converted to a salt, such as the hydrochloride salt, by dissolving it in a suitable solvent (e.g., isopropanol) and adding a solution of hydrochloric acid. The resulting crystalline salt can be collected by filtration and dried.
Data Presentation
The following tables summarize the available quantitative data for MDAI and its key synthetic intermediates.
Table 1: Physical and Analytical Data of MDAI and Intermediates
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 3-(3,4-Methylenedioxyphenyl)propionic acid | C₁₀H₁₀O₄ | 194.18 | Solid | 85-88 |
| 5,6-Methylenedioxy-1-indanone | C₁₀H₈O₃ | 176.17 | Solid | 162-166 |
| 2-(hydroxyimino)-5,6-methylenedioxy-1-indanone | C₁₀H₇NO₄ | 205.17 | Solid | N/A |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | C₁₀H₁₁NO₂ | 177.20 | White Powder | N/A |
| 5,6-Methylenedioxy-2-aminoindane HCl | C₁₀H₁₂ClNO₂ | 213.66 | Crystalline Solid | N/A |
Table 2: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | GC-MS (m/z) |
| 5,6-Methylenedioxy-1-indanone | 7.08 (s, 1H), 6.89 (s, 1H), 6.02 (s, 2H), 3.05 (t, 2H), 2.68 (t, 2H) | 205.5, 152.2, 148.1, 142.8, 126.8, 107.9, 105.1, 101.8, 36.4, 25.9 | 176 (M+), 148, 120 |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 6.66 (s, 2H), 5.88 (s, 2H), 3.55-3.65 (m, 1H), 3.05 (dd, 2H), 2.55 (dd, 2H) | 146.4, 134.2, 105.5, 100.7, 52.1, 40.2 | 177 (M+), 160, 131, 104 |
Note: NMR data is based on reported values and may vary slightly depending on the solvent and instrument used.[4]
Visualizations
Synthesis Pathway of MDAI
Caption: Synthetic route to 5,6-Methylenedioxy-2-aminoindane (MDAI).
Experimental Workflow
Caption: General experimental workflow for the synthesis of MDAI.
Conclusion
The synthesis of 5,6-Methylenedioxy-2-aminoindane is a well-established, multi-step process that is accessible to researchers with a background in organic synthesis. This guide provides a foundational understanding of the synthetic pathway and the key transformations involved. Further research into optimizing reaction conditions and yields may be beneficial for efficient production for pharmacological and toxicological studies. The provided analytical data serves as a reference for the characterization of the final product and its intermediates.
References
- 1. [PDF] Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle | Semantic Scholar [semanticscholar.org]
- 2. scholar.utc.edu [scholar.utc.edu]
- 3. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. dea.gov [dea.gov]
